2E,4E,7E-Tridecatrienal
Description
Properties
CAS No. |
350696-18-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 |
Purity |
90% min. |
Synonyms |
2E,4E,7E-Tridecatrienal |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Octyn-1-ol
The synthesis begins with bromination of 2-octyn-1-ol (I) using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. This step yields 1-bromo-2-octyne (II) with a 67% yield after distillation. Critical parameters include maintaining a dry environment to prevent hydrolysis and controlled addition of pyridine to neutralize HBr byproducts.
Grignard Reaction with Propargyl Alcohol Derivatives
The Grignard derivative of (E)-2-penten-4-yn-1-ol (III) is coupled with 1-bromo-2-octyne (II) in tetrahydrofuran (THF) under reflux. Copper(I) chloride catalyzes the coupling, forming (E)-2-tridecen-4,7-diyn-1-ol (IV) with a 28% yield. The reaction’s success hinges on strict temperature control (3–5°C during reagent addition, followed by reflux) and stoichiometric precision to minimize side reactions.
Partial Hydrogenation of Triple Bonds
The diyne intermediate (IV) undergoes partial hydrogenation using Lindlar’s catalyst (palladium on calcium carbonate, poisoned with quinoline) to selectively reduce triple bonds to cis double bonds. However, achieving the trans (E) configuration requires alternative catalysts, such as lithium aluminum hydride (LiAlH₄) in the presence of ammonium chloride, which promotes anti addition. This step is critical for establishing the 4E and 7E geometries.
Oxidation to the Aldehyde
The final alcohol intermediate is oxidized to 2E,4E,7E-tridecatrienal using activated manganese dioxide (MnO₂) in dichloromethane. This method avoids over-oxidation to carboxylic acids and achieves yields exceeding 80%.
Table 1: Key Parameters for Grignard-Based Synthesis
| Step | Reagents/Conditions | Yield | Key Stereochemical Outcome |
|---|---|---|---|
| Bromination | PBr₃, Et₂O, pyridine | 67% | N/A |
| Grignard Coupling | CuCl, THF, reflux | 28% | Establishes E-configuration |
| Partial Hydrogenation | LiAlH₄/NH₄Cl | 65% | Converts triple to E doubles |
| Oxidation | MnO₂, CH₂Cl₂ | 80% | Retains E-geometry |
Oxidative Cleavage of Arachidonic Acid Derivatives
Substrate Preparation
Arachidonic acid, a C20 polyunsaturated fatty acid with four cis double bonds, serves as a precursor. Enzymatic or chemical oxidation (e.g., lipoxygenase or ozonolysis) cleaves specific double bonds to generate shorter-chain aldehydes. Selective cleavage at the ω-6 position yields 2E,4E,7Z-tridecatrienal, which is isomerized to the 7E form using light or iodine catalysis.
Ozonolysis and Reductive Workup
Ozonolysis of arachidonic acid in methanol at -78°C, followed by reductive cleavage with dimethyl sulfide (DMS), produces a mixture of aldehydes. Fractional distillation isolates this compound with 45–50% purity, necessitating further purification via silica gel chromatography.
Table 2: Oxidative Cleavage Optimization
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Oxidizing Agent | Ozone | Selective double-bond cleavage |
| Temperature | -78°C | Minimizes side reactions |
| Reductant | Dimethyl sulfide | Prevents over-oxidation |
| Isomerization Catalyst | I₂ (0.1 mol%) | Converts 7Z to 7E geometry |
Catalytic Trimerization and Subsequent Oxidation
Butadiene Trimerization
1,3-Butadiene undergoes trimerization using a titanium tetrachloride/ethylaluminum sesquichloride catalyst to form cis,trans,trans-1,5,9-cyclododecatriene. This cyclic intermediate is ring-opened via oxidation with dinitrogen monoxide (N₂O) under high pressure (50–100 bar) to yield a linear trienone.
Reductive Amination and Aldehyde Formation
The trienone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) and subsequently oxidized to the aldehyde with pyridinium chlorochromate (PCC). This method achieves 60–65% overall yield but requires meticulous control of oxidation states to preserve double-bond geometry.
Stereochemical Challenges and Solutions
Controlling Double-Bond Geometry
Isomerization Techniques
Post-synthesis isomerization using iodine or photochemical methods adjusts double-bond geometry. For example, UV irradiation of 2E,4E,7Z-tridecatrienal in hexane converts the 7Z bond to 7E with >90% efficiency.
Industrial-Scale Considerations
Cost-Effectiveness of Starting Materials
Arachidonic acid derivatives are cost-prohibitive for large-scale synthesis, making Grignard-based routes more viable despite lower yields.
Catalytic System Optimization
Recent advances in nickel-catalyzed cross-couplings improve atom economy and reduce waste. For instance, nickel-catalyzed hydroalkynylation of 1,3-enynes streamlines the synthesis of conjugated trienals.
Chemical Reactions Analysis
Types of Reactions: 2E,4E,7E-Tridecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: Tridecatrienol.
Substitution: Dibromo derivatives of tridecatrienal.
Scientific Research Applications
2E,4E,7E-Tridecatrienal has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in biological pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 2E,4E,7E-Tridecatrienal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Stereoisomers: Configuration-Dependent Properties
- (2E,4E,7Z)-Tridecatrienal: This stereoisomer differs from 2E,4E,7E-Tridecatrienal by the cis (Z) configuration at the 7th double bond. This could lower melting points compared to the all-trans isomer . Biological Implications: Cis double bonds in similar aldehydes are associated with altered interactions with enzymes or receptors. For example, in pheromone systems, stereochemistry critically influences bioactivity .
2.2. Chain Length Variants
- (2E,4E,7E)-Deca-2,4,7-trienal: This analog has a shorter 10-carbon chain (C₁₀H₁₄O) but retains the E,E,E double-bond configuration. The reduced chain length decreases hydrophobicity, likely enhancing volatility. Such aldehydes are commonly used in perfumery for fresh, green odor notes . Key Difference: The shorter chain may limit lipid membrane interactions in biological systems compared to tridecatrienal, which could penetrate membranes more effectively due to increased hydrophobicity.
2.3. Functional Group Analogs
- 2,4,10-Dodecatrienoic Acid, 3,7,11-Trimethyl-, (E,E): This 12-carbon carboxylic acid (C₁₅H₂₂O₂) has methyl substituents and a trienoic backbone. Such acids are intermediates in lipid biosynthesis or surfactants . Reactivity Contrast: Aldehydes (like tridecatrienal) are more electrophilic, participating in nucleophilic additions, whereas carboxylic acids undergo deprotonation or esterification.
Q & A
Q. How should researchers address ethical concerns in field studies involving this compound collection from protected ecosystems?
- Methodological Answer : Obtain permits from local regulatory bodies and adhere to Nagoya Protocol guidelines for genetic resource access. Publish raw chromatographic data in open repositories (e.g., Zenodo) to ensure transparency. Include ethical compliance statements in manuscripts, citing institutional review board approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
